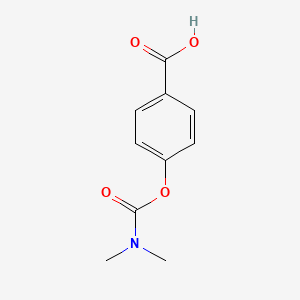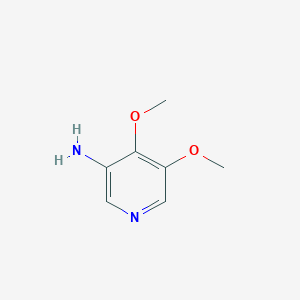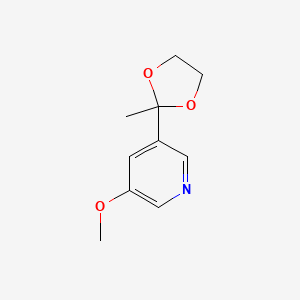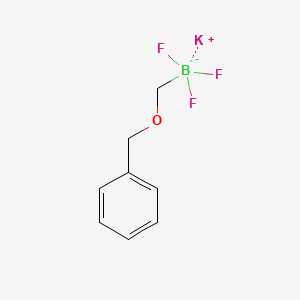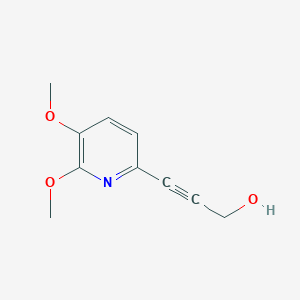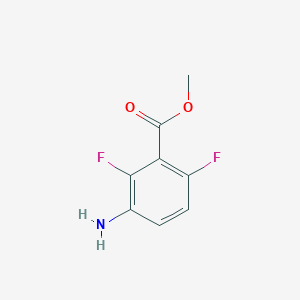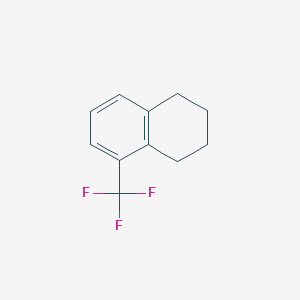
1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene
Descripción general
Descripción
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of trifluoromethyl-containing compounds .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . This process is important in the research and development of drugs, agrochemicals, and functional materials .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds often have unique physical and chemical properties due to the presence of the trifluoromethyl group . For example, they can have low refractive indices and significantly reduced dielectric constants .Aplicaciones Científicas De Investigación
Gold-Catalyzed Synthesis of Alkenes
Scientific Field
Organic Synthesis
Application Summary
This compound is used in a gold-catalyzed fluoroarylation process to construct multi-substituted trifluoromethyl alkenes, which are valuable in various chemical industries.
Methods of Application
The reaction involves visible light promotion and uses a cost-effective nucleophilic fluoride reagent and aryldiazonium salts for the stereo- and regioselective incorporation of both the fluorine atom and aryl group .
Results Summary
The method allows for the creation of complex molecules with high regioselectivity for fluorine incorporation and unexpected stereoselectivity, which is significant for the development of new chemical entities .
Synthesis of α-Trifluoromethylstyrenes
Scientific Field
Fluorine Chemistry
Application Summary
α-Trifluoromethylstyrene derivatives, synthesized from this compound, serve as intermediates for creating more complex fluorinated structures, which are crucial in medicinal chemistry and material science.
Methods of Application
These derivatives are used in C–F bond activation in a CF3 group, involving various substitution reactions and defluorinative functionalization with transition metals or photoredox catalysts .
Results Summary
The applications of α-trifluoromethylstyrenes in organic synthesis have been successful, leading to the development of numerous fluorine-containing compounds with diverse properties .
Trifluoromethylation of Alkenes
Scientific Field
Catalysis
Application Summary
1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene is involved in the trifluoromethylation of alkenes, particularly useful for introducing the CF3 group into various substrates.
Methods of Application
The process uses visible light photoredox catalysis with CF3I, Ru(Phen)3Cl2, and DBU, working especially well for terminal alkenes to give alkenyl-CF3 products with E-stereochemistry .
Results Summary
This method tolerates a wide range of functional groups and has been effective in producing alkenyl-CF3 products, which are important in pharmaceuticals and agrochemicals .
These applications highlight the versatility of “1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene” in scientific research and its potential to contribute to various fields through innovative chemical processes. For the most current research and applications, please refer to the latest scientific publications and databases.
Transition Metal-Mediated Trifluoromethylation
Scientific Field
Organometallic Chemistry
Application Summary
This compound is used in transition metal-mediated trifluoromethylation reactions, which are pivotal for introducing the CF3 group into organic motifs, enhancing the properties of pharmaceuticals and agrochemicals.
Methods of Application
The construction of C(sp3, sp2, and sp)–CF3 bonds is achieved via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Results Summary
The growth in the incorporation of a trifluoromethyl group has significantly contributed to the development of organofluorides with improved lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis of α-Trifluoromethylstyrenes
Scientific Field
Synthetic Organic Chemistry
Application Summary
α-Trifluoromethylstyrenes, derived from this compound, are versatile intermediates for preparing complex fluorinated compounds, crucial in various chemical industries.
Methods of Application
These derivatives are utilized in C–F bond activation in a CF3 group, including anionic SN2′-type substitution, cationic SN1′-type substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Results Summary
The successful utilization of α-trifluoromethylstyrenes in organic synthesis has led to the preparation of numerous fluorine-containing compounds with diverse properties .
Photoredox Catalysis in Trifluoromethylation
Scientific Field
Photochemistry
Application Summary
1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene is involved in radical trifluoromethylation by photoredox catalysis, a method that has emerged in the synthesis of pharmaceutical and agrochemical compounds.
Methods of Application
The process typically involves the use of visible light to promote the trifluoromethylation reaction, which is essential for the development of new methodologies in the field .
Results Summary
The incorporation of the trifluoromethyl group via photoredox catalysis has been instrumental in creating compounds prevalent in pharmaceutical and agrochemical industries .
Safety And Hazards
Direcciones Futuras
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , and it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARIAWAMPJVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232796 | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-5,6,7,8-tetrahydronaphthalene | |
CAS RN |
1204295-76-0 | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)
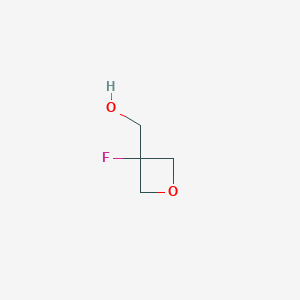

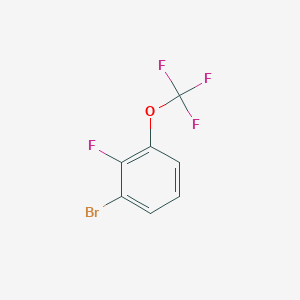
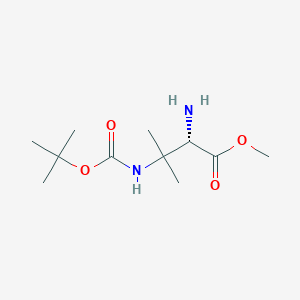
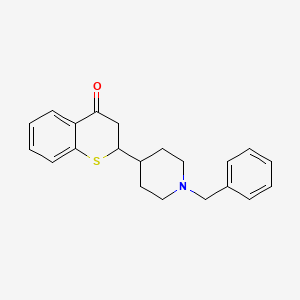
![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)
